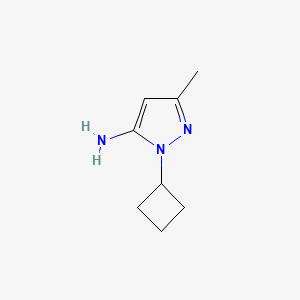
1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine
Übersicht
Beschreibung
“1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C8H13N3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
While specific synthesis methods for “1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine” are not available, pyrazoles can undergo a variety of chemical reactions, including N-alkylation, N-acylation, sulfonation, and halogenation.Molecular Structure Analysis
The molecular structure of “1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine” consists of a pyrazole ring bound to a cyclobutyl group and a methyl group . The InChI code for this compound is 1S/C8H13N3/c1-6-8(9)5-10-11(6)7-3-2-4-7 .Physical And Chemical Properties Analysis
The molecular weight of “1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine” is 151.21 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine: serves as a valuable building block in organic synthesis. Its unique structure allows it to act as a precursor for various organic compounds. It can undergo reactions such as alkylation, acylation, and condensation to form more complex molecules that are useful in creating pharmaceuticals, polymers, and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, this compound is explored for its potential to act as a core structure for drug development. Its derivatives are being studied for their pharmacological properties, including their use as enzyme inhibitors, receptor antagonists, or modulators of biological pathways .
Agrochemical Development
The compound’s derivatives are also investigated for their use in agrochemicals. Researchers are looking into its application in the development of new pesticides, herbicides, and fungicides that can help in crop protection and yield improvement .
Material Science
In material science, 1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine can be used to synthesize novel materials with specific properties. It can contribute to the creation of new polymers with enhanced durability, flexibility, or thermal stability .
Catalysis
This compound may also find applications in catalysis. Its structure could be modified to create catalysts that facilitate various chemical reactions, potentially leading to more efficient industrial processes .
Safety and Handling Research
Safety data sheets for 1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine provide crucial information on handling, storage, and first-aid measures. This information is essential for researchers working with the compound in laboratory settings .
Analytical Chemistry
As an analytical reagent, this compound could be used in the development of new analytical methods for detecting or quantifying other substances. Its chemical properties might allow it to react selectively with specific analytes .
Environmental Studies
Environmental studies may utilize this compound to understand its behavior and impact on ecosystems. Research can include its biodegradability, toxicity, and potential as an environmental contaminant .
Safety and Hazards
The safety information for “1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine” indicates that it may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-cyclobutyl-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6-5-8(9)11(10-6)7-3-2-4-7/h5,7H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTSQAJDJOITRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2874693.png)



![[4-[(E)-3-hydroxyprop-1-enyl]phenyl] Acetate](/img/structure/B2874701.png)
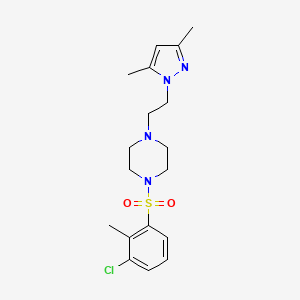

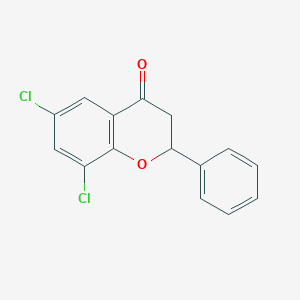
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2874707.png)
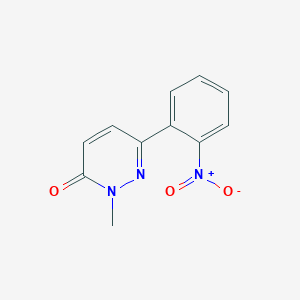
![2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one](/img/structure/B2874709.png)
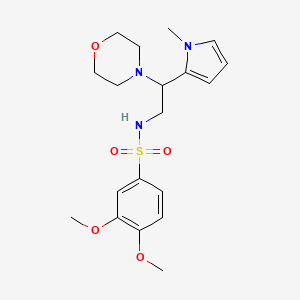

![1-ethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2874715.png)